Cbz-Ala-Ala-Ome
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189836 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-51-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Ala-Ala-Ome can be synthesized through a condensation reaction between N-protected alanine and alanine methyl ester. One effective methodology involves the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine. The reaction proceeds with high yields and diastereoselectivity, preserving the protecting groups on the amino acid side chains .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
Cbz-Ala-Ala-Ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,O-acetals, which serve as intermediates for further functionalization.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free dipeptide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the C-terminus or N-terminus of the peptide.
Common Reagents and Conditions
Oxidation: Photoredox-catalyzed oxidative decarboxylative coupling using methanol or acetic acid as solvents.
Reduction: Hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents, phosphites, allylsilanes, and terminal alkynes are commonly used nucleophiles.
Major Products Formed
Oxidation: Formation of N,O-acetals and subsequent addition of nucleophiles to create novel peptide scaffolds.
Reduction: Free dipeptide without the Cbz protecting group.
Substitution: Modified peptides with various functional groups at the termini.
Scientific Research Applications
Cbz-Ala-Ala-Ome has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptide-based drugs.
Biology: Serves as a model compound for studying peptide interactions and enzymatic processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Cbz-Ala-Ala-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the Cbz protecting group and the methyl ester influences the compound’s stability, solubility, and membrane permeability, which are critical factors in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the utility of Cbz-Ala-Ala-Ome, three structurally analogous compounds are compared: Fmoc-Ala-Ala-OH , Boc-Ala-Ala-OH , and Cbz-Phe-Leu-OH . Key parameters include protecting group stability, deprotection conditions, and applications.
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Protecting Group Stability: Cbz: Requires hydrogenolysis (H₂/Pd) for removal, making it less suitable for acid-sensitive peptides. In contrast, Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), offering compatibility with base-sensitive sequences . Fmoc: Removed via mild base (piperidine), ideal for stepwise SPPS due to orthogonal stability with acid-labile linkers .
Synthesis Efficiency :
- This compound’s methyl ester enhances solubility in organic solvents (e.g., DCM, THF), streamlining coupling reactions. However, Fmoc-Ala-Ala-OH’s free C-terminal carboxyl group allows direct activation for chain elongation without ester hydrolysis .
Functional Versatility :
- Cbz-Phe-Leu-OH, while structurally distinct, shares the Cbz group but incorporates hydrophobic residues (Phe-Leu). This makes it suitable for synthesizing transmembrane peptide segments or enzyme substrates .
Comparison with Functionally Similar Compounds
Functionally, this compound is compared to Cbz-Ala-Gln-OH (CAS: 33300-72-0) and Boc-Val-Ala-OH (CAS: 21467-17-4), which share protective strategies but differ in amino acid composition and applications.
Table 2: Functional Comparison Based on Amino Acid Side Chains
Key Findings:
- Cbz-Ala-Gln-OH : The glutamine residue introduces a polar side chain, enhancing solubility in aqueous buffers and enabling interactions in antigen-presenting complexes .
- Boc-Val-Ala-OH : Valine’s branched side chain promotes hydrophobic interactions, stabilizing secondary structures like β-sheets in foldamers .
Research Implications and Industrial Relevance
Studies highlight that This compound is favored for small-scale SPPS due to its straightforward deprotection and cost-effectiveness. However, its methyl ester requires post-synthetic hydrolysis, limiting its use in large-scale production where Fmoc-based strategies dominate . In contrast, Boc-Ala-Ala-OH is preferred for acid-stable sequences but requires stringent handling of TFA .
Biological Activity
Cbz-Ala-Ala-Ome (Carbobenzoxy-Alanine-Alanine-Methyl Ester) is a dipeptide derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Overview of this compound
This compound is a modified dipeptide that features a carbobenzoxy (Cbz) protecting group on the amino terminus and a methyl ester at the carboxyl terminus. This structure enhances its stability and bioavailability compared to unmodified peptides. The compound is often utilized in studies related to enzyme inhibition, apoptosis, and peptide synthesis.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on various proteases, particularly those involved in apoptotic pathways. For instance, studies involving Interleukin-1β Converting Enzyme (ICE) family proteases have demonstrated that similar compounds can block apoptotic cell death in T lymphocytes. The ICE inhibitor Cbz-Val-Ala-Asp(OMe)-fluoromethyl ketone (ZVAD-FMK), closely related to this compound, effectively inhibits CPP-32-like protease activity, suggesting a potential role for this compound in modulating apoptosis through similar mechanisms .
Peptide Synthesis
The compound has been employed in peptide coupling reactions, where it participates in the synthesis of more complex peptides. For example, the coupling of this compound with other amino acids has been successfully demonstrated, leading to the formation of various di- and tri-peptides. These reactions typically yield high percentages of desired products, indicating the compound's utility in peptide synthesis .
Study 1: Apoptotic Pathways
In a study examining apoptotic pathways in T lymphocytes, researchers utilized Cbz derivatives to evaluate their efficacy as inhibitors of cell death. The results indicated that compounds similar to this compound could significantly reduce apoptosis triggered by various stimuli such as dexamethasone and anti-CD3 antibodies. This highlights the potential for this compound to serve as a therapeutic agent in conditions characterized by excessive apoptosis .
Study 2: Peptide Library Development
Another notable application of this compound is in the development of peptide libraries for screening biological activity. Researchers synthesized an Ala-scan library based on cyclic peptides using techniques that included Cbz-protected amino acids. The library was screened for binding affinity and biological activity against target proteins, demonstrating the versatility of Cbz derivatives in drug discovery .
Table 1: Synthesis Yields of Peptides Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Coupling with Glycine | Cbz-Gly-Ala-Ome | 85 |
| Coupling with Phenylalanine | Cbz-Phe-Ala-Ome | 78 |
| Coupling with Leucine | Cbz-Leu-Ala-Ome | 84 |
| Formation of Tripeptide | Cbz-Trp-Cbz-Gly | 70 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Cbz-Ala-Ala-Ome, and how can purity be validated?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Cbz (carbobenzoxy) group serves as a temporary protecting group for the amine. After coupling Ala-Ala dipeptide, methyl ester (OMe) protection is introduced. Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Recrystallization in ethanol/water mixtures can further enhance purity. Detailed experimental protocols, including solvent ratios and reaction times, should align with journal guidelines for reproducibility .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms backbone connectivity and protecting group integrity (e.g., Cbz aromatic protons at ~7.3 ppm, methyl ester at ~3.6 ppm).
- IR : Amide I (~1650 cm⁻¹) and ester C=O (~1740 cm⁻¹) peaks validate functional groups.
- MS : High-resolution ESI-MS identifies [M+H]⁺ ions (theoretical MW: 335.36 g/mol). Cross-referencing with synthetic intermediates ensures stepwise accuracy .
Q. How should researchers design control experiments to assess this compound’s stability under varying pH conditions?
- Methodological Answer : Use buffer systems (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Include negative controls (e.g., inert solvents) and positive controls (e.g., known labile peptides). Statistical analysis (ANOVA) identifies pH-dependent instability trends. Report deviations using frameworks like PICO (Population: peptide; Intervention: pH; Comparison: controls; Outcome: degradation rate) .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s solubility for enzymatic assays without compromising stability?
- Methodological Answer : Test co-solvents (DMSO ≤5%, TFE) and surfactants (Tween-20) in aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation. Compare kinetic parameters (e.g., , ) across solvent conditions. Triangulate data with circular dichroism (CD) to confirm secondary structure retention .
Q. How can researchers resolve contradictions in kinetic data involving this compound as a protease substrate?
- Methodological Answer :
- Systematic Replication : Vary enzyme concentrations (0.1–10 μM) and substrate ratios (1:1 to 1:10).
- Error Analysis : Quantify pipetting errors (±5%) and instrument drift via calibration controls.
- Cross-Validation : Compare results with orthogonal methods (e.g., fluorogenic assays vs. HPLC-based quantification). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What computational approaches predict this compound’s interaction with proteolytic enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with trypsin/chymotrypsin active sites.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
- QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates transition states for cleavage mechanisms. Validate against experimental kinetic isotope effects (KIEs) .
Q. How should researchers design a study to investigate this compound’s role in peptide aggregation pathways?
- Methodological Answer :
- Time-Resolved Spectroscopy : Monitor Thioflavin T fluorescence for β-sheet formation.
- TEM/SEM : Image aggregates at 0, 24, and 72 hours.
- Statistical Modeling : Apply multivariate regression to identify concentration/pH-dependent aggregation thresholds. Pre-register protocols to mitigate bias .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supplementary materials .
- Conflict Resolution : Use triangulation (e.g., spectroscopic, computational, and kinetic data) to address contradictions, ensuring conclusions align with FINER criteria .
- Ethical Compliance : For studies involving human/enzyme derivatives, document source materials (e.g., commercial enzyme suppliers) and obtain institutional review board (IRB) approvals where applicable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
